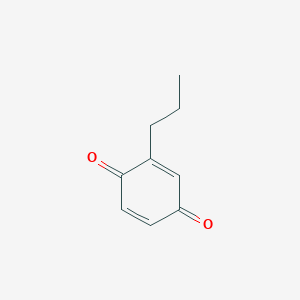

2-Propyl-1,4-benzoquinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-propylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C9H10O2/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6H,2-3H2,1H3 |

InChI Key |

NBHAZVWKRHTWRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C=CC1=O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Propyl 1,4 Benzoquinone Analogs

Nucleophilic Addition Reactions

The conjugate addition of amines to 1,4-benzoquinones is a well-established reaction that proceeds through a Michael-type addition mechanism. researchgate.netmakingmolecules.com This reaction is of significant interest due to the formation of amino-substituted quinones, which are structural motifs found in various biologically active compounds and dyes. The reaction is typically carried out in polar solvents at ambient temperature and often does not require a catalyst. researchgate.net

The mechanism involves the nucleophilic attack of the amine on one of the electrophilic carbon atoms of the quinone ring. This initial attack is followed by a proton transfer and subsequent oxidation of the resulting hydroquinone (B1673460) to the final amino-substituted quinone product. In the case of primary amines reacting with 1,4-benzoquinone (B44022), the reaction is highly selective, leading exclusively to the formation of 2,5-bis(alkyl/arylamino)-1,4-benzoquinones. researchgate.net

For monoalkyl-1,4-benzoquinones, such as 2-propyl-1,4-benzoquinone, the regioselectivity of the amine addition is influenced by several factors. These include the electrophilicity of the available positions on the quinone ring and the nature of the amine nucleophile. researchgate.net Generally, in unprotonated 2-alkylquinones, the position most susceptible to nucleophilic attack is position 5. However, under acidic conditions, the electrophilicity of position 6 is increased, potentially leading to the formation of 6-substituted products. researchgate.net The acidity of the intermediate hydroquinone also plays a role in determining the final product distribution. researchgate.net

The general mechanism for the conjugate addition of a secondary amine to an α,β-unsaturated carbonyl system, which is analogous to a 1,4-benzoquinone, can be summarized in the following steps:

Nucleophilic Attack: The secondary amine adds to the β-carbon of the unsaturated system, leading to the formation of a neutral tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the newly formed ammonium (B1175870) ion to the alkoxide ion, resulting in a neutral carbinolamine. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group. libretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom forms a carbon-nitrogen double bond, leading to the elimination of water and the formation of an iminium ion. libretexts.org

Deprotonation: A base, such as water, removes a proton from an adjacent carbon, forming an alkene and yielding the final enamine product. libretexts.org

Table 1: Regioselectivity of Nucleophilic Addition to 2-tert-butyl-1,4-benzoquinone (B1215510) (A Model for this compound)

| Nucleophile | Reaction Conditions | Major Product(s) |

| Thiols | Ethanol-water | 5-substituted |

| Amines (aliphatic) | Ethanol-water | 5-substituted |

| Amines (aromatic) | Ethanol-water | 6-substituted |

| Methanol | Acidic | 6-substituted |

| Hydrogen Chloride | Chloroform | 6-substituted |

This table is based on data for avarone (B1665836) and 2-tert-butyl-1,4-benzoquinone, which serve as models for the reactivity of this compound. researchgate.net

The reaction of thiols with 1,4-benzoquinones is a significant process, particularly in biological systems where it relates to the covalent binding of quinones to proteins. nih.govnih.gov This reaction typically proceeds via a Michael addition, where the thiol acts as the nucleophile. nih.govnih.gov The reactivity of the benzoquinone derivative is heavily influenced by the nature of the substituents on the quinone ring.

Electron-donating groups, such as alkyl groups (e.g., methyl, tert-butyl), are considered deactivating substituents. nih.govnih.gov They decrease the electrophilicity of the quinone ring, thereby reducing the rate of reaction with thiols. nih.govnih.gov Conversely, electron-withdrawing groups, such as chlorine, are activating substituents that increase the reactivity of the quinone towards nucleophilic attack by thiols. nih.govnih.gov

For this compound, the propyl group acts as an electron-donating substituent, thus deactivating the quinone ring compared to the unsubstituted 1,4-benzoquinone. The addition of a thiol, such as nitrobenzenethiol (NBT), to a methyl-substituted benzoquinone results in the formation of a 1:1 adduct through Michael addition. nih.gov Specifically, the reaction of 2-methyl-1,4-benzoquinone with NBT yields 2-methyl-6-((4-nitrophenyl)thio)benzene-1,4-diol. nih.gov A similar outcome would be expected for this compound.

The regioselectivity of thiol addition to monoalkyl-1,4-benzoquinones is governed by similar principles as amine addition. In neutral or basic conditions, the attack predominantly occurs at the 5-position. researchgate.net However, in acidic media, the 6-position becomes more electrophilic, favoring the formation of the 6-substituted adduct. researchgate.net

It has also been proposed that the reaction of thiols with quinones can, in some cases, proceed through a free radical mechanism, particularly with o-quinones. nih.govacs.orgunibo.it This involves the formation of a thiyl radical which then adds to the quinone. However, for p-benzoquinones, the Michael addition pathway is generally considered dominant, especially when the reaction is quenched by the thiol, which suppresses the radical pathway. nih.govnih.gov

Table 2: Effect of Substituents on the Reactivity of Benzoquinone Derivatives with Nitrobenzenethiol (NBT)

| Benzoquinone Derivative | Substituent Type | Relative Reactivity |

| 2-Chloro-1,4-benzoquinone | Activating (electron-withdrawing) | More reactive |

| 1,4-Benzoquinone | Unsubstituted | Baseline |

| 2-Methyl-1,4-benzoquinone | Deactivating (electron-donating) | Less reactive |

| 2-tert-Butyl-1,4-benzoquinone | Deactivating (electron-donating) | Less reactive |

This table is a qualitative representation based on the findings that chlorine-substituted benzoquinones are more reactive than methyl- and t-butyl-substituted ones. nih.govnih.gov

Cycloaddition Chemistry

p-Benzoquinones are excellent dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition, due to their electron-deficient nature. rsc.orgresearchgate.netrsc.orgresearchgate.net These reactions are a powerful tool for the synthesis of complex polycyclic structures. The reaction involves the concerted addition of a conjugated diene to the double bond of the quinone.

The reactivity of p-benzoquinones in Diels-Alder reactions can be influenced by the reaction medium. For instance, conducting these reactions in water has been shown to significantly enhance the reaction rate and yield compared to organic solvents. rsc.orgresearchgate.net This acceleration is attributed to the hydrophobic effect and the increased polarization and charge transfer between the diene and dienophile in a polar environment. researchgate.net

Substituents on the benzoquinone ring can influence the regioselectivity of the Diels-Alder reaction. In the case of this compound, the presence of the alkyl group can direct the approach of the diene. Annulation reactions, which are ring-forming reactions, involving p-benzoquinones are diverse and can lead to the stereoselective synthesis of fused, spiro, and bridged molecules. rsc.org These reactions include [3+2], [3+3], [4+2], and [2+2] cycloadditions. rsc.org

For example, the Diels-Alder reaction between cyclopentadiene (B3395910) and p-benzoquinone in water can yield the corresponding adduct in high yields (83-97%). rsc.orgresearchgate.net The resulting adducts can be further transformed into complex cage compounds. rsc.org

Benzoquinones can undergo photochemical [2+2] cycloadditions with alkenes and alkynes upon irradiation with light. rsc.orgacs.orgmdpi.comjcu.edu.au These reactions can lead to the formation of either cyclobutane (B1203170) derivatives or spiro-oxetanes (the Paternò-Büchi reaction). rsc.orgmdpi.comjcu.edu.au The outcome of the reaction is dependent on the electronic properties of the quinone and the reaction conditions.

Electron-poor p-benzoquinones tend to form p-quinone methides via the n-π* triplet state of the quinone. rsc.org In contrast, electronically richer quinones, such as methoxy-p-benzoquinones, primarily yield cyclobutene (B1205218) products through the π-π* triplet state. rsc.org

The photocycloaddition of 1,4-naphthoquinone (B94277) (an analog of benzoquinone) with various alkenes has been studied under both batch and continuous-flow conditions. mdpi.comjcu.edu.au Acetone sensitization has been shown to be effective in promoting these reactions, leading to good to excellent yields of the corresponding photoadducts. mdpi.comjcu.edu.au Continuous-flow processes have demonstrated superior conversions and yields with significantly shorter reaction times compared to batch operations. mdpi.comjcu.edu.au

The photocycloaddition of p-benzoquinone with norbornadiene and quadricyclane (B1213432) has also been investigated, leading to the formation of cage-like structures. acs.org The development of visible-light-driven [2+2] photocycloadditions represents a significant advancement, as it allows for reactions to occur under milder conditions. nih.gov

Oxidative and Reductive Transformations

1,4-Benzoquinones are redox-active molecules that can readily undergo both reduction and oxidation reactions. wikipedia.orgatamanchemicals.com The reduction of 1,4-benzoquinone produces hydroquinone, a reversible process involving the transfer of two electrons and two protons. atamanchemicals.comresearchgate.net This redox cycling is a fundamental aspect of quinone chemistry and is crucial in many biological processes, such as electron transport in photosynthesis and respiration. researchgate.net

The reduction of p-benzoquinones can be achieved using various reducing agents. For example, an acidic solution of potassium iodide can reduce benzoquinone to hydroquinone. wikipedia.org The resulting hydroquinone can then be re-oxidized back to the quinone using an oxidizing agent like silver nitrate (B79036) solution. wikipedia.org The ease of this redox transformation makes 1,4-benzoquinone a useful oxidant and hydrogen acceptor in organic synthesis. wikipedia.orgorganic-chemistry.org It is often used as a dehydrogenation reagent. wikipedia.orgorganic-chemistry.org

In the context of catalysis, 1,4-benzoquinone is employed in reactions such as the Wacker-Tsuji oxidation, where it acts as an oxidant to regenerate the active palladium catalyst. wikipedia.orgorganic-chemistry.org The reduction of the carbonyl groups of benzoquinone, for instance through a Wolff-Kishner or Clemmensen reduction, is challenging due to the high degree of resonance stabilization in the quinone ring. stackexchange.comguidechem.com

The oxidation of hydroquinones to quinones is also a facile process. wikipedia.orgatamanchemicals.com Industrially, 1,4-benzoquinone is prepared by the oxidation of hydroquinone. wikipedia.orgatamanchemicals.com This oxidation can be achieved using various oxidizing agents, including manganese dioxide or hydrogen peroxide with an iodine catalyst. wikipedia.orgatamanchemicals.com

Role as a Dehydrogenation Reagent

Analogs of this compound, particularly high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are widely utilized as potent dehydrogenation reagents in organic synthesis. nih.govwikipedia.org The fundamental mechanism of quinone-mediated dehydrogenation is believed to involve hydride abstraction from the organic substrate. nih.gov This process typically begins with the formation of a charge-transfer complex between the electron-deficient quinone (the acceptor) and the electron-rich substrate (the donor). nih.gov

Following the formation of this complex, the rate-determining step is the transfer of a hydride ion (H⁻) from the substrate to the quinone. nih.gov This transfer results in the formation of a carbocation intermediate from the substrate and the corresponding hydroquinone anion. nih.gov Subsequently, a proton is transferred from the carbocation to the hydroquinone anion, yielding the dehydrogenated product and the fully reduced hydroquinone. nih.gov

The efficacy of a quinone as a dehydrogenation agent is directly related to its redox potential. Quinones with electron-withdrawing substituents, such as DDQ and chloranil, are stronger oxidants and more effective dehydrogenation agents than unsubstituted 1,4-benzoquinone. wikipedia.org These reagents are capable of oxidizing a wide range of organic molecules, including hydrocarbons, alcohols, and amines. nih.govacs.org

In biomimetic systems, ortho-quinone derivatives have been developed as effective catalysts for the aerobic dehydrogenation of primary and secondary amines. acs.org These catalysts can operate through different pathways, including a "transamination" mechanism initiated by the formation of an imine adduct, or a non-biomimetic "addition-elimination" pathway involving a hemiaminal intermediate. acs.org

| Quinone Reagent | Key Characteristics | Typical Applications |

|---|---|---|

| 1,4-Benzoquinone (BQ) | Moderate oxidizing strength. organic-chemistry.org | General dehydrogenations, oxidant in catalytic cycles (e.g., Wacker oxidation). wikipedia.orgorganic-chemistry.org |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | High redox potential; very strong oxidant. nih.govwikipedia.org | Dehydrogenation of ketones, steroids, and other activated C-H bonds. nih.gov |

| Chloranil (Tetrachloro-1,4-benzoquinone) | Potent oxidant and dehydrogenation agent. wikipedia.org | Aromatization of hydroaromatic compounds. |

| 1,10-Phenanthroline-5,6-dione (phd) | o-Quinone catalyst; operates via an "addition-elimination" pathway. acs.org | Aerobic dehydrogenation of secondary amines and nitrogen heterocycles. acs.orgorganic-chemistry.org |

Wacker-Type Oxidations and Aerobic Catalysis

Benzoquinone analogs play a crucial role as stoichiometric oxidants in palladium-catalyzed Wacker-type oxidations. wikipedia.orglibretexts.org The classic Wacker process involves the oxidation of an alkene to a ketone, catalyzed by a palladium(II) salt. libretexts.org During the catalytic cycle, the Pd(II) catalyst is reduced to Pd(0). To regenerate the active Pd(II) species, a co-oxidant is required. While the industrial Wacker-Hoechst process uses copper chloride and oxygen, 1,4-benzoquinone is frequently employed in laboratory-scale syntheses, often referred to as the Wacker-Tsuji oxidation. wikipedia.orglibretexts.org

In this system, 1,4-benzoquinone re-oxidizes the Pd(0) back to Pd(II), allowing the catalytic cycle to continue. The benzoquinone itself is reduced to hydroquinone in the process. wikipedia.org This methodology is valued for its mild conditions and has been adapted for the selective oxidation of various alkenes to either aldehydes or ketones. organic-chemistry.orgresearchgate.net Recent developments have focused on creating more efficient and greener aerobic Wacker oxidation systems where benzoquinone is used in catalytic amounts alongside other mediators like NaNO₂ to facilitate the use of molecular oxygen as the terminal oxidant. rsc.org

Electron Transfer Mechanisms in Quinone Redox Systems

The redox chemistry of this compound and its analogs is defined by their ability to undergo sequential electron and proton transfers. In aqueous media, the reduction of a benzoquinone (Q) to a hydroquinone (H₂Q) is typically a two-electron, two-proton process. frontiersin.org This transformation proceeds through a stable intermediate, the semiquinone radical anion (Q•⁻). frontiersin.orgresearchgate.net

First Electron Transfer: The quinone (Q) accepts a single electron to form the semiquinone radical anion (Q•⁻). This is a reversible one-electron transfer. researchgate.net

Protonation: The semiquinone radical anion can be protonated to form the neutral semiquinone radical (HQ•). The pKa of this radical determines the pH range over which it is the dominant radical species. frontiersin.org

Second Electron Transfer: The semiquinone radical anion (Q•⁻) can accept a second electron to form the hydroquinone dianion (Q²⁻).

Further Protonation: The dianion (Q²⁻) and the radical anion (Q•⁻) are protonated in subsequent steps to ultimately form the stable hydroquinone (H₂Q).

The specific pathway taken through this scheme (i.e., whether electron transfer precedes proton transfer or vice versa) is dependent on the solvent's proticity and the solution's pH. researchgate.netnih.gov In aprotic media, two distinct and reversible one-electron transfer steps are often observed, corresponding to the Q/Q•⁻ and Q•⁻/Q²⁻ couples. researchgate.netacs.org In aqueous solutions, these steps become pH-dependent, as electron transfers are coupled with proton transfers. frontiersin.orgnih.gov

This capacity for sequential electron transfer allows quinones to act as effective mediators in biological and chemical systems, shuttling electrons between different redox centers. frontiersin.orgnih.gov The stability of the semiquinone radical intermediate is a key feature of this function. researchgate.net

| State | Species | Description |

|---|---|---|

| Oxidized | Q (Quinone) | Fully oxidized state. |

| Intermediate | Q•⁻ (Semiquinone Radical Anion) | Product of single electron reduction. |

| HQ• (Neutral Semiquinone Radical) | Protonated form of the radical anion. | |

| Reduced | Q²⁻ (Hydroquinone Dianion) | Product of two-electron reduction. |

| H₂Q (Hydroquinone) | Fully reduced and protonated state. |

Radical-Mediated Reaction Pathways

Quinones, including analogs of this compound, exhibit versatile reactivity towards free radicals. Depending on the redox potential of the reacting radical, the interaction can follow one of three main pathways: addition, reduction, or oxidation. iaea.org

Radical Addition: Nucleophilic radicals, such as alkyl radicals, can add to the electron-deficient carbon-carbon double bonds of the benzoquinone ring. iaea.org This addition results in the formation of a substituted semiquinone radical intermediate. iaea.org This pathway is a common method for the functionalization of the quinone core. nih.gov For instance, the borono-Minisci reaction allows for the C-H alkylation of benzoquinone using alkyl boronic acids, proceeding through a radical addition mechanism. nih.gov

Electron Transfer (Reduction): If the reacting radical is a sufficiently strong reducing agent, it can transfer a single electron to the benzoquinone. This process reduces the quinone to its semiquinone radical anion, while the initial radical is oxidized. iaea.org This pathway competes with radical addition, and the dominant route is determined by the specific reactants and conditions.

Electron Transfer (Oxidation): Conversely, radicals with strong oxidizing properties can abstract an electron from the benzoquinone, leading to the formation of a benzoquinone radical-cation. iaea.org

The formation of radical species from quinones themselves can also be initiated by photochemistry. For example, irradiation of benzoquinone in aqueous solutions can generate hydroxyl radicals (•OH) and semiquinone radicals. acs.org These highly reactive species can then participate in a cascade of secondary radical reactions, leading to the transformation and aging of organic molecules. acs.org Pulse radiolysis studies have been instrumental in identifying the transient radical species formed, such as the initial adduct of an OH radical to the benzoquinone ring, and characterizing their subsequent decay and transformation pathways. rsc.org The stability of the resulting semiquinone radical is often enhanced by resonance delocalization, which makes it less reactive and can inhibit radical polymerization chain propagation. study.com

Rearrangement Reactions and Structural Diversification

The structural framework of this compound analogs can be modified through rearrangement reactions, providing pathways for structural diversification. A notable example is the acid-catalyzed rearrangement observed during the synthesis of substituted benzoquinones from phenols.

In a process demonstrated by Murahashi et al., the oxidation of 4-substituted phenols with reagents like t-butyl hydroperoxide, catalyzed by ruthenium, followed by treatment with a Lewis acid such as titanium tetrachloride, leads to the formation of 2-substituted benzoquinones. scielo.br This transformation involves the migration of the substituent from the 4-position of the initial phenol (B47542) to the 2-position of the final benzoquinone product. scielo.br This type of rearrangement is a powerful tool for synthesizing quinone derivatives that might be difficult to access through direct substitution.

Another related transformation is the Pummerer rearrangement. While classically associated with sulfoxides, analogous reaction pathways can be employed in quinone synthesis. For example, phenols can be converted to 1,4-benzoquinones via a two-step process involving para-sulfinylation followed by a Pummerer-type rearrangement of the resulting p-sulfinylphenols, induced by trifluoroacetic anhydride. scielo.br

These rearrangement reactions are crucial for expanding the chemical space of benzoquinone derivatives, allowing for the synthesis of complex structures from simpler starting materials and enabling the strategic placement of functional groups on the quinone ring.

Advanced Spectroscopic and Analytical Characterization of 2 Propyl 1,4 Benzoquinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-propyl-1,4-benzoquinone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the propyl substituent's placement and the integrity of the benzoquinone ring.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons of the propyl group and the quinone ring exhibit characteristic chemical shifts and coupling patterns. The methyl (CH₃) protons of the propyl group are expected to appear as a triplet in the upfield region (approximately 0.9-1.0 ppm) due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons adjacent to the methyl group would resonate as a sextet around 1.5-1.6 ppm. The methylene protons directly attached to the quinone ring are deshielded and would appear as a triplet around 2.4-2.5 ppm.

The three protons on the quinone ring form a complex splitting pattern. The proton at the C3 position (H-3), adjacent to the propyl group, is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) around 6.6 ppm. The protons at the C5 and C6 positions (H-5 and H-6) would be further downfield, typically in the range of 6.7-6.8 ppm, exhibiting characteristic cis and trans couplings to each other and long-range coupling to H-3. auremn.org.br The chemical shift of the proton vicinal to the substituent (H-3) is particularly sensitive to the inductive and mesomeric effects of that substituent. auremn.org.br

Interactive Data Table: Predicted ¹H NMR Data for this compound Note: Data is predicted based on known chemical shifts for substituted benzoquinones and standard substituent effects. auremn.org.brlibretexts.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~6.65 | t | J = 1.6 Hz |

| H-5 | ~6.75 | dd | J = 10.2, 2.2 Hz |

| H-6 | ~6.78 | d | J = 10.2 Hz |

| -CH₂- (ring) | ~2.45 | t | J = 7.5 Hz |

| -CH₂- (middle) | ~1.55 | sextet | J = 7.5 Hz |

| -CH₃ | ~0.95 | t | J = 7.5 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information. The two carbonyl carbons (C1 and C4) of the quinone ring are the most deshielded, with expected chemical shifts in the range of 187-188 ppm. The carbon atom bearing the propyl group (C2) would resonate around 148 ppm, while the other olefinic carbons (C3, C5, C6) would appear between 133 and 137 ppm. The carbons of the propyl chain would be found in the upfield region, with the CH₂ group attached to the ring at approximately 32 ppm, the middle CH₂ group around 22 ppm, and the terminal CH₃ carbon at about 13 ppm. acs.orgnih.gov

Interactive Data Table: Predicted ¹³C NMR Data for this compound Note: Data is predicted based on known chemical shifts for substituted benzoquinones. acs.orgnih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~187.5 |

| C4 | ~188.0 |

| C2 | ~148.2 |

| C3 | ~133.5 |

| C5 | ~136.5 |

| C6 | ~136.8 |

| -CH₂- (ring) | ~32.4 |

| -CH₂- (middle) | ~22.1 |

| -CH₃ | ~13.7 |

Mass Spectrometry (MS) for Molecular Confirmation and Adduct Analysis

Mass spectrometry is a powerful technique used to confirm the molecular weight of this compound and to analyze its reaction products, particularly adducts formed with biological macromolecules.

Molecular Confirmation

The calculated monoisotopic mass of this compound (C₉H₁₀O₂) is 150.0681 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, typically within a few parts per million, which serves as strong evidence for the elemental composition of the molecule. acs.org

In standard electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 150. A characteristic fragmentation pattern for alkyl-substituted benzoquinones involves the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the alkyl chain via a McLafferty rearrangement, which would result in a significant fragment ion at m/z 122. nist.gov Another common fragmentation is the loss of a carbonyl group (CO, 28 Da) to give an ion at m/z 122, followed by another CO loss to yield a fragment at m/z 94.

Adduct Analysis

Benzoquinones are electrophilic and known to form covalent adducts with nucleophiles, such as the cysteine and lysine (B10760008) residues in proteins or nucleobases in DNA. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) is the primary tool for identifying these modifications. nih.gov The analysis typically involves enzymatic digestion of the adducted protein, followed by chromatographic separation of the resulting peptides and MS/MS analysis. The mass of the this compound moiety (150 Da) or its hydroquinone (B1673460) form (152 Da) added to a specific peptide provides evidence of adduction. The fragmentation pattern of the modified peptide in the MS/MS spectrum can then be used to pinpoint the exact amino acid residue that has been modified. nih.gov

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Analysis Type | Parameter | Expected Value (m/z) | Notes |

| HRMS | [M+H]⁺ | 151.0754 | For ESI or other soft ionization techniques. |

| HRMS | [M]⁺˙ | 150.0681 | For EI techniques. |

| EI-MS Fragmentation | Molecular Ion | 150 | The parent radical cation. |

| EI-MS Fragmentation | McLafferty Rearrangement | 122 | Loss of C₂H₄ (28 Da) from the propyl group. |

| EI-MS Fragmentation | CO Loss | 122 | Loss of one carbonyl group (28 Da). |

| Adduct Mass Shift | Protein Adduction (Quinone) | +150.0681 Da | Covalent binding of the quinone to a nucleophilic residue. |

| Adduct Mass Shift | Protein Adduction (Hydroquinone) | +152.0837 Da | Binding of the reduced form of the quinone. |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

The redox activity of quinones involves the formation of radical intermediates, specifically semiquinone radical anions. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only technique that can directly detect and characterize these paramagnetic species. smu.edu

The one-electron reduction of this compound produces the corresponding 2-propyl-1,4-semiquinone radical anion. The EPR spectrum of this radical in solution provides information about its electronic structure through the g-factor and hyperfine coupling constants (hfcs). ljmu.ac.uk The unpaired electron in the semiquinone radical interacts with magnetic nuclei in the molecule (protons, ¹³C), leading to a splitting of the EPR signal into a characteristic hyperfine pattern. nih.gov

The spectrum of the 2-propyl-semiquinone radical is expected to be complex. The hyperfine structure will be dominated by couplings to the protons on the ring (H-3, H-5, H-6) and the α-methylene protons of the propyl group. The coupling to the α-CH₂ protons is expected to be significant, leading to a triplet splitting. This will be further split by the three non-equivalent ring protons, resulting in a complex multiplet pattern. Analysis and simulation of this pattern allow for the determination of the hyperfine coupling constants, which reflect the distribution of the unpaired electron spin density across the molecule. ljmu.ac.uknih.gov

Interactive Data Table: Predicted EPR Hyperfine Coupling Constants (hfc) for 2-Propyl-semiquinone Radical Note: Values are estimated based on data from other alkyl-substituted semiquinone radicals. nih.gov

| Nucleus | Predicted hfc (Gauss) | Multiplicity |

| H-3 | ~2.1 | Doublet |

| H-5 | ~2.5 | Doublet |

| H-6 | ~2.1 | Doublet |

| α-CH₂ (propyl) | ~3.0 | Triplet |

| β-CH₂ (propyl) | < 0.5 | Triplet |

Electrochemical Methods: Cyclic Voltammetry and Redox Potential Analysis

Electrochemical techniques, particularly cyclic voltammetry (CV), are fundamental for quantifying the redox properties of this compound. CV provides information on the reduction and oxidation potentials, the stability of the electrochemically generated species, and the number of electrons transferred in the redox processes. sciforum.net

Like most 1,4-benzoquinones in aprotic solvents, this compound is expected to undergo two successive one-electron reductions. The first reduction is a reversible process that forms the stable semiquinone radical anion (Q → Q•⁻). The second reduction step, which forms the hydroquinone dianion (Q•⁻ → Q²⁻), is also typically reversible. sciforum.netresearchgate.net

The half-wave potential (E₁/₂) for the first reduction (Q/Q•⁻) of the parent 1,4-benzoquinone (B44022) is approximately -0.82 V versus a ferrocene/ferrocenium (Fc/Fc⁺) reference electrode. sciforum.net The propyl group is a weak electron-donating group. This substituent effect increases the electron density on the quinone ring, making it slightly more difficult to reduce. Consequently, the redox potentials for this compound are expected to be shifted to more negative values compared to the unsubstituted parent compound. nih.govresearchgate.net

Interactive Data Table: Comparison of Redox Potentials for 1,4-Benzoquinone and Predicted Values for this compound Note: Potentials are versus Fc/Fc⁺ in an aprotic solvent.

| Compound | E₁/₂ (Q/Q•⁻) (V) | E₁/₂ (Q•⁻/Q²⁻) (V) | Data Source |

| 1,4-Benzoquinone | -0.82 | -1.09 | Experimental sciforum.net |

| This compound | ~ -0.88 | ~ -1.17 | Predicted |

Kinetic Analysis Techniques for Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound, especially with biological nucleophiles, requires kinetic analysis. Techniques such as stopped-flow spectrophotometry are employed to measure the rates of these fast reactions. nih.gov

The primary reaction pathway for nucleophiles with substituted benzoquinones is a Michael-type conjugate addition. nih.govresearchgate.net For this compound, a nucleophile (e.g., a thiol like glutathione) can attack one of the unsubstituted ring carbons (C3, C5, or C6). The electron-donating propyl group at the C2 position influences both the rate and the regioselectivity of the attack. smu.edu

Kinetic studies involve monitoring the reaction under pseudo-first-order conditions (with a large excess of the nucleophile) to determine the rate constants. By observing changes in the UV-visible absorbance spectrum over time, the rate of disappearance of the quinone or the formation of the adduct can be tracked. The electron-donating nature of the propyl group deactivates the ring towards nucleophilic attack, meaning this compound is expected to react more slowly than unsubstituted 1,4-benzoquinone. nih.gov Computational studies can complement experimental kinetics to model transition states and predict the most likely sites of nucleophilic attack, providing a deeper understanding of the reaction mechanism. smu.edunih.gov

Theoretical and Computational Chemistry Studies of 2 Propyl 1,4 Benzoquinone Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical methods are employed to determine the fundamental properties of molecules, including their three-dimensional structure and the distribution of electrons. These calculations are foundational for understanding the compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for studying benzoquinone systems due to its favorable balance of computational cost and accuracy. elsevierpure.commdpi.com DFT calculations are used to optimize the molecular geometry of 2-Propyl-1,4-benzoquinone, predicting bond lengths, bond angles, and dihedral angles of its lowest energy conformation. These structural parameters are crucial for understanding how the propyl substituent influences the planarity and symmetry of the benzoquinone ring.

Furthermore, DFT is instrumental in elucidating the electronic structure. Key properties derived from these calculations include the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the LUMO is particularly significant for quinones, as it relates directly to their ability to accept electrons and their redox potential. semanticscholar.orgx-mol.com For this compound, the electron-donating nature of the propyl group is expected to raise the LUMO energy compared to the unsubstituted 1,4-benzoquinone (B44022), which in turn affects its reactivity. DFT-based methods are also used to compute various molecular descriptors that are essential for Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netmdpi.com

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT

| Descriptor | Significance for this compound | Typical Computational Method |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | B3LYP/6-311G** |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability and reduction potential. researchgate.net | B3LYP/6-311G** |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | B3LYP/6-311G** |

| Dipole Moment (µ) | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. | B3LYP/6-311G** |

| Electron Affinity (EA) | Energy released when an electron is added; directly relates to the molecule's oxidizing strength. | B3LYP/6-311G** |

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edu While it is generally less accurate than DFT for many applications because it neglects electron correlation, the HF method serves as a crucial starting point for more advanced, correlation-corrected methods. gatech.edu

In the study of this compound, HF calculations can provide a qualitative understanding of the molecular orbitals and a reasonable initial geometry for more sophisticated computations. researchgate.net The method solves a set of coupled equations iteratively until the electronic field produced by the electrons is consistent with the field used to calculate the orbitals, leading to its designation as a Self-Consistent Field (SCF) method. wikipedia.orggatech.edu Although modern studies on quinone derivatives often prefer DFT for its superior accuracy in predicting properties like redox potentials, HF remains a historically and pedagogically important methodology. elsevierpure.com

Prediction of Reactivity and Mechanistic Pathways Through Computational Modeling

Computational modeling extends beyond static molecular properties to predict how this compound behaves in chemical reactions, particularly in electron transfer processes which are central to the function of quinones.

The primary function of benzoquinones in biological and chemical systems involves accepting electrons. semanticscholar.org A molecule's ability to accept an electron is quantified by its electron affinity (EA) and its standard reduction potential (redox potential). Computational chemistry offers reliable methods to predict these values. nih.gov DFT calculations, often combined with a continuum solvation model to simulate the presence of a solvent, can accurately compute the Gibbs free energy change for the reduction of the quinone. elsevierpure.comsemanticscholar.org

Studies on various benzoquinone derivatives have shown a clear correlation between their computed LUMO energies and their experimental redox potentials. researchgate.net The introduction of an electron-donating alkyl group like propyl is predicted to lower the redox potential of this compound relative to the parent 1,4-benzoquinone, making it a slightly weaker oxidizing agent. semanticscholar.org This is because the propyl group destabilizes the resulting radical anion formed upon one-electron reduction.

Table 2: Predicted Effect of Propyl Substitution on Redox Properties

| Compound | Substituent Effect | Predicted Electron Affinity | Predicted Redox Potential (E°) |

|---|---|---|---|

| 1,4-Benzoquinone | Reference (unsubstituted) | Higher | Higher |

| This compound | Electron-donating (+I effect) | Lower | Lower |

For an electron transfer reaction to occur, the molecule must undergo geometric changes to accommodate the new electronic configuration. The energy required for this structural rearrangement, from the equilibrium geometry of the neutral state to that of the anion state (and vice versa), is known as the intramolecular reorganization energy (λ). researchgate.net This parameter is a critical component of Marcus theory for electron transfer and is essential for modeling the kinetics of redox reactions. researchgate.net

Computational methods can calculate the reorganization energy for this compound by performing separate geometry optimizations for the neutral molecule and its radical anion. The energy difference between the two geometries in each charge state provides the necessary components to calculate λ. nih.gov Understanding this parameter is vital for predicting the rates of electron transfer between this compound and its redox partners in various chemical and biological contexts.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's chemical structure and physicochemical properties with its biological activity. scienceforecastoa.comjocpr.com These models are invaluable in fields like drug discovery and toxicology for predicting the activity of new compounds. mdpi.com

For this compound and its analogs, QSAR models can be developed by first calculating a set of molecular descriptors using computational methods. researchgate.net These descriptors fall into several categories:

Electronic: HOMO/LUMO energies, electron affinity, dipole moment. nih.gov

Steric: Molecular volume, surface area, specific shape indices.

Lipophilic: The partition coefficient (logP), which describes a molecule's hydrophobicity.

Once calculated for a series of related benzoquinone derivatives, these descriptors are used as independent variables in a statistical analysis (e.g., multiple linear regression) to build a mathematical model that predicts a measured biological activity (e.g., cytotoxicity, enzyme inhibition). researchgate.netsustech.edu For instance, QSAR studies on other p-benzoquinone congeners have revealed that properties like high electron affinity and small molecular volume can correlate with increased cytotoxicity. nih.gov The propyl group in this compound would contribute to both the electronic (via induction) and steric/lipophilic (via its size and hydrophobicity) character of the molecule, making it an important data point in the development of such predictive models.

Table 3: Example of a QSAR Data Matrix Structure

| Compound | ELUMO (eV) | Molecular Volume (ų) | logP | Biological Activity (e.g., -log IC₅₀) |

|---|---|---|---|---|

| 1,4-Benzoquinone | -3.05 | 88.5 | 0.20 | 4.5 |

| Methyl-1,4-benzoquinone | -2.98 | 104.2 | 0.71 | 4.8 |

| This compound | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Experimental Value) |

| 2,5-Dimethyl-1,4-benzoquinone | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Experimental Value) |

Note: Values for 1,4-Benzoquinone and Methyl-1,4-benzoquinone are illustrative and based on typical literature data for context. Values for this compound and other derivatives would be determined computationally and experimentally to build the model.

Stability Analysis of Substituted Benzoquinone Intermediates

Theoretical and computational chemistry studies play a crucial role in understanding the stability of intermediates derived from substituted benzoquinones, such as this compound. These investigations provide insights into the electronic and structural factors that influence the reactivity and lifetime of these transient species. The stability of such intermediates is paramount in predicting reaction pathways and mechanisms.

The introduction of substituents onto the benzoquinone ring significantly alters the electron distribution and, consequently, the stability of any resulting intermediates. The nature of the substituent, whether it is electron-donating or electron-withdrawing, is a key determinant of this stability.

In the case of this compound, the propyl group acts as an electron-donating group. Studies on similar substituted para-benzoquinones have shown that electron-donating substituents tend to decrease the stability of the molecular anion intermediate. This is attributed to the destabilization of the negatively charged species by the electron-donating nature of the alkyl group.

Computational models, such as those employing density functional theory (DFT), are instrumental in quantifying the stability of these intermediates. Parameters such as relative stabilization energies can be calculated to compare the stability of different substituted benzoquinone systems. For instance, studies on symmetrically hindered benzoquinone methides have demonstrated that dialkyl groups can enhance stability through hyperconjugation with the ring. researchgate.net

The redox properties of benzoquinones are also intrinsically linked to the stability of their intermediates. The reductive activation of p-benzoquinone and its analogs to form various redox states, including the quinone radical anion (Q•−), semiquinone (QH•), and hydroquinone (B1673460) (QH2), has been a subject of computational investigation. nih.gov The stability of these reduced forms is influenced by the electronic effects of the substituents.

The following table summarizes the general effects of different types of substituents on the stability of benzoquinone intermediates based on findings from computational studies.

| Substituent Type on Benzoquinone Ring | Effect on Molecular Anion Stability | Rationale |

| Electron-Donating Groups (e.g., Alkyl groups like Propyl) | Decreased Stability | Destabilizes the negative charge on the molecular anion. |

| Electron-Withdrawing Groups (e.g., Halogens, Nitro groups) | Increased Stability | Stabilizes the negative charge on the molecular anion. |

Furthermore, the position of the substituent on the benzoquinone ring can influence the stability of intermediates formed during reactions. For example, in reactions with thiols, the binding positions on the benzoquinone ring are affected by whether the substituents are electron-donating or electron-withdrawing. nih.gov

It is also important to consider the thermal stability of the parent quinone, as this can impact the formation and study of its intermediates. While 1,4-benzoquinone itself is thermally stable over a range of temperatures, its derivatives may exhibit different thermal behaviors. ufba.br

The table below outlines key findings from computational studies on substituted benzoquinone systems that are relevant to understanding the stability of intermediates of this compound.

| Study Focus | Key Findings Relevant to Substituted Benzoquinones | Reference |

| Benzoquinone Methides Stability | Symmetrically substituted dialkyl groups can enhance stability by 2.8-5.3 kcal/mol due to effective hyperconjugation. | researchgate.net |

| Effect of Substituents on Molecular Anion | Electron-donating substituents decrease the stability of the molecular anion, while electron-withdrawing substituents have the opposite effect. | |

| Reductive Activation of p-Benzoquinone Analogs | The favorability of reduction to semiquinone and hydroquinone states is influenced by substituents. | nih.gov |

| Reactivity with Thiols | The inductive effects of substituents (activating or deactivating) influence the rate of reaction and the stability of the resulting adducts. | nih.gov |

Biochemical Interactions of 2 Propyl 1,4 Benzoquinone and Its Analogs in Vitro Mechanistic Studies

Molecular Mechanisms of Biological Activity in Model Systems

Interaction with Biological Nucleophiles and Covalent Binding

The reactivity of 1,4-benzoquinones, including 2-propyl-1,4-benzoquinone, is significantly influenced by their electrophilic nature, which facilitates reactions with biological nucleophiles. A primary mechanism of interaction is the Michael 1,4-addition, a conjugate addition reaction where a nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system of the quinone ring. wikipedia.org This reaction is a widely utilized method for forming carbon-carbon bonds under mild conditions. wikipedia.org

Biological nucleophiles commonly involved in such reactions include the thiol groups of cysteine residues in proteins and glutathione, as well as amino groups of lysine (B10760008) residues. nih.govresearchgate.net The reaction of p-benzoquinone with thiols can lead to the formation of mono-, di-, tri-, and tetra-substituted adducts through a sequence of addition and in situ oxidation steps. researchgate.net The regioselectivity of these additions to substituted benzoquinones is influenced by both the nature of the substituent on the quinone ring and the reaction conditions. researchgate.net For monoalkyl-1,4-benzoquinones, the position of nucleophilic attack is directed by the electrophilicity of the available ring carbons and the acidity of the intermediate hydroquinone (B1673460). researchgate.net

The covalent binding of benzoquinones to proteins via these mechanisms can lead to the formation of haptens, which can elicit an immune response. nih.gov The reaction of benzoquinone derivatives with the thiol group of Cys34 on human serum albumin has been studied to understand this haptenation process. nih.gov The table below summarizes the types of interactions observed between benzoquinones and biological nucleophiles.

| Nucleophile | Type of Interaction | Resulting Adduct | Significance |

| Thiols (e.g., Cysteine, Glutathione) | Michael Addition | Thioether conjugates | Protein modification, Depletion of cellular antioxidants |

| Amines (e.g., Lysine) | Michael Addition | Amino-substituted quinones | Protein modification, Alteration of protein function |

The formation of these covalent adducts is a critical aspect of the biological activity of this compound and related compounds, contributing to their effects on cellular processes.

Enzymatic Inhibition Profiles

Derivatives of 1,4-benzoquinone (B44022) have been shown to inhibit a variety of enzymes, underscoring their potential as modulators of biological pathways. The inhibitory activity is often linked to the structural features of the specific benzoquinone derivative. The actions of many drugs are, in fact, based on enzyme inhibition. nih.gov

Studies have identified 1,4-benzoquinones as potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.net Additionally, certain low molecular weight 1,4-benzoquinone derivatives have demonstrated inhibitory effects on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov These compounds generally exhibit a preference for BChE inhibition. nih.gov

Furthermore, some rhinacanthin-related naphthoquinone derivatives, which share the core quinone structure, have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. acs.org The inhibitory mechanism for these compounds was found to be competitive. acs.org The table below presents a summary of enzymes inhibited by benzoquinone derivatives and their potential therapeutic implications.

| Enzyme | Type of Inhibition | Potential Therapeutic Application |

| 5-Lipoxygenase (5-LOX) | Not specified | Anti-inflammatory |

| Acetylcholinesterase (AChE) | Not specified | Alzheimer's disease |

| Butyrylcholinesterase (BChE) | Not specified | Alzheimer's disease |

| α-Glucosidase | Competitive | Anti-diabetic |

| Urease | Irreversible | Not specified |

The diverse enzymatic inhibition profiles of benzoquinones highlight their potential as lead compounds in drug discovery.

Role in Oxidative Stress and Redox Cycling in Cell-Free Systems

Benzoquinones can participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. In cell-free systems, 1,4-benzoquinone can be reduced to 1,4-hydroquinone. researchgate.net This reduction can occur via reaction with photogenerated electrons. researchgate.net

The redox cycling process involves the one-electron reduction of the quinone (Q) to a semiquinone radical anion (Q•−). This radical can then transfer an electron to molecular oxygen (O₂) to form the superoxide (B77818) radical (O₂•−), regenerating the parent quinone. This cycle can repeat, leading to the continuous production of superoxide radicals, which can then give rise to other ROS such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

The generation of ROS through redox cycling is a significant mechanism contributing to the biological effects of quinones. nih.gov While this can lead to cytotoxicity, it is not always directly correlated with the extent of intracellular ROS levels. nih.gov The table below outlines the key steps in the redox cycling of benzoquinones.

| Step | Reaction | Outcome |

| 1. Quinone Reduction | Q + e⁻ → Q•− | Formation of semiquinone radical |

| 2. Oxygen Reduction | Q•− + O₂ → Q + O₂•− | Generation of superoxide radical and regeneration of quinone |

| 3. Dismutation | 2O₂•− + 2H⁺ → H₂O₂ + O₂ | Formation of hydrogen peroxide |

| 4. Fenton Reaction | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Formation of hydroxyl radical |

This process highlights the capacity of this compound to contribute to oxidative stress in biological systems.

Influence on Electron Transfer Processes in Biochemical Pathways

Quinones play a crucial role in biological electron transport chains, such as those in mitochondria and chloroplasts. However, exogenous quinones can also interfere with these processes. Substituted 1,4-benzoquinones have been shown to inhibit mitochondrial electron transport. nih.gov The primary site of inhibition has been identified as the region between cytochromes b and cytochrome c1 within Complex III (also known as ubiquinone-cytochrome c reductase) of the electron transport chain. nih.govnih.gov

This inhibition disrupts the normal flow of electrons from NADH and succinate (B1194679) to oxygen, which is essential for ATP production. nih.govjackwestin.com The components of the electron transport chain are embedded in the inner mitochondrial membrane, and their sequential transfer of electrons creates a proton gradient that drives ATP synthesis. youtube.com The disruption of this electron flow can lead to a decrease in cellular energy production and an increase in the generation of reactive oxygen species.

The table below summarizes the effect of hydroxy-substituted 1,4-quinones on the mitochondrial electron transport chain. nih.gov

| Electron Donor | Effect of Quinone Inhibitor | Site of Inhibition |

| NADH | Inhibition of oxygen consumption | Between cytochromes b and c1 |

| Succinate | Inhibition of oxygen consumption | Between cytochromes b and c1 |

| Duroquinol | Inhibition of oxygen consumption | Between cytochromes b and c1 |

These findings indicate that this compound could potentially modulate cellular energy metabolism by interfering with mitochondrial electron transfer.

Modulation of Protein Aggregation In Vitro

Certain derivatives of 1,4-benzoquinone have been investigated for their ability to modulate the aggregation of proteins, a process implicated in several neurodegenerative diseases, including Alzheimer's disease. nih.gov The aggregation of the amyloid-β (Aβ) peptide is a key pathological feature of Alzheimer's disease. frontiersin.org

Studies have shown that some benzoquinone derivatives can inhibit the formation of Aβ fibrils. nih.gov The mechanism of this inhibition can be either covalent or non-covalent. acs.org Covalent inhibition may occur through the Michael addition of nucleophilic residues on the Aβ peptide to the electrophilic quinone ring. acs.org Non-covalent interactions, such as dipole interactions between the electron-poor quinone ring and electron-rich regions of the peptide, can also play a crucial role in preventing aggregation. nih.govacs.org

The anti-aggregating activity of some of these compounds has been correlated with their oxidation potential, suggesting that a redox-controlled conversion to the active quinone form may be involved. nih.gov The table below provides an overview of the mechanisms by which benzoquinone derivatives can modulate protein aggregation.

| Mechanism | Description | Example |

| Covalent Adduct Formation | Nucleophilic residues on the protein (e.g., Lysine) attack the quinone ring, forming a covalent bond. acs.org | Aβ peptide |

| Non-covalent Interactions | Dipole-dipole interactions and aromatic recognition between the quinone and the protein. nih.gov | Aβ peptide |

| Remodeling of Aggregates | Conversion of toxic oligomers into non-toxic, off-pathway species. frontiersin.org | Aβ peptide |

These findings suggest a potential therapeutic avenue for this compound and related compounds in the context of protein misfolding diseases.

Biosynthetic Enzyme Involvement in Quinone Production in Biological Systems

The biosynthesis of 1,4-benzoquinones in nature typically involves the oxidation of phenolic precursors. scielo.br For instance, 2,3,6-trimethyl-1,4-benzoquinone is synthesized through the oxidation of 2,3,6-trimethylphenol. scielo.br While specific enzymatic pathways for the biosynthesis of this compound are not extensively detailed in the provided search results, general principles of quinone biosynthesis can be inferred.

In many organisms, the core benzoquinone structure is derived from intermediates of primary metabolism, such as shikimic acid or acetate (B1210297) pathways. These pathways provide the aromatic ring, which is then modified by various enzymes, including hydroxylases, methyltransferases, and prenyltransferases, to generate the diverse range of naturally occurring quinones.

Cell-free synthetic biology systems are emerging as powerful tools for the discovery and production of natural products, including those derived from "silent" or "cryptic" biosynthetic gene clusters (BGCs). nih.gov These systems utilize cell extracts containing the necessary enzymes for transcription and translation, allowing for the production of complex molecules without the constraints of living cells. nih.gov Such approaches could be employed to elucidate the biosynthetic pathway of this compound and to produce it or its analogs.

The table below lists general classes of enzymes that are typically involved in the biosynthesis of quinones.

| Enzyme Class | Function in Quinone Biosynthesis |

| Polyketide Synthases (PKS) | Assembly of the aromatic ring from acetate units. |

| Hydroxylases | Introduction of hydroxyl groups onto the aromatic ring. |

| Methyltransferases | Addition of methyl groups to the quinone structure. |

| Prenyltransferases | Attachment of isoprenoid side chains. |

| Oxidoreductases | Catalysis of oxidation/reduction steps. |

Further research is needed to identify and characterize the specific enzymes responsible for the biosynthesis of this compound in biological systems.

Environmental Transformation and Fate of Alkyl 1,4 Benzoquinones

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, primarily driven by photochemical reactions and hydrolysis. These pathways are crucial in determining the initial transformation of alkyl-benzoquinones in sunlit surface waters and soils.

Photochemical transformation is a significant degradation route for benzoquinones exposed to sunlight. The process is initiated by the absorption of light, which excites the molecule to a higher energy state. For alkyl-1,4-benzoquinones, this typically involves the formation of an excited triplet state. This highly reactive species can then undergo several reactions.

One primary mechanism is hydrogen atom abstraction from a suitable donor in the environment, such as water or organic matter, leading to the formation of a semiquinone radical. This radical is an intermediate that can be further reduced to the corresponding hydroquinone (B1673460). For instance, the UV-photoreduction of benzoquinones in the presence of a hydrogen donor like isopropanol (B130326) is known to generate semiquinone radicals and the subsequent hydroquinone.

Another pathway, particularly for benzoquinones with alkyl side chains containing available hydrogen atoms (like 2-Propyl-1,4-benzoquinone), is intramolecular hydrogen atom transfer. Studies on compounds like thymoquinone (B1682898) (2-methyl-5-isopropyl-1,4-benzoquinone) have shown that the excited triplet state can abstract a hydrogen atom from its own isopropyl group, forming a transient zwitterion. This intermediate can then be converted into hydroquinones.

Table 1: Key Photochemical Transformation Mechanisms for Alkyl-1,4-benzoquinones

| Mechanism | Description | Key Intermediates | Primary Products | Reference Compounds |

|---|---|---|---|---|

| Intersystem Crossing & H-Abstraction | Absorption of UV light leads to an excited triplet state that abstracts a hydrogen atom from a donor molecule. | Triplet State Quinone, Semiquinone Radical | Hydroquinone | 1,4-Benzoquinone (B44022), 2,5-Dimethyl-1,4-benzoquinone |

| Intramolecular H-Abstraction | The excited triplet state abstracts a hydrogen atom from its own alkyl side chain. | Triplet State Quinone, Zwitterion | Hydroquinone | Thymoquinone |

| Reduction by Superoxide (B77818) | Reaction with photochemically generated superoxide anion radicals (O₂•⁻) in water. | Benzoquinone Radical Anion (BQ•⁻) | Hydroquinone | 1,4-Benzoquinone |

| Photocatalysis | Degradation is accelerated by semiconductor photocatalysts under UV irradiation. | Electron/hole pairs, Hydroxyl radicals | Hydroquinone, Mineralization Products (CO₂, H₂O) | 1,4-Benzoquinone |

The stability of alkyl-1,4-benzoquinones in water is highly dependent on pH, temperature, and the presence of other chemical species. nih.gov Generally, 1,4-benzoquinone itself is sensitive to both strong mineral acids and alkalis, which can cause condensation and decomposition. wikipedia.org

Systematic studies on halogenated benzoquinones have shown that hydrolysis rates are first-order with respect to both the benzoquinone and the hydroxide (B78521) ion concentration, indicating that degradation is significantly faster in alkaline conditions. nih.gov For example, the hydrolysis of 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ) shows a clear dependence on pH and temperature, following the Arrhenius relationship. nih.gov While specific data for this compound is limited, similar pH-dependent stability is expected.

Under neutral or slightly acidic conditions (e.g., pH 4-5), some hydroxylated benzoquinones are known to be particularly prone to self-condensation reactions. These reactions can lead to the formation of more complex structures, such as bis-quinones and benzofuranone derivatives. Water plays a crucial role in these transformations, not just as a solvent but as a reactant in the formation of intermediates.

In addition to hydrolysis, reactions with other chemicals in water can occur. For instance, DCBQ degrades rapidly in the presence of free available chlorine, a common drinking water disinfectant. nih.gov This suggests that in treated water systems, alkyl-benzoquinones could be transformed into chlorinated byproducts.

The primary transformation products from hydrolysis and related aqueous reactions can include:

Hydroxylated derivatives: Formed through the addition of water across the double bonds.

Polymeric/Condensation products: Formed through self-reaction, especially under specific pH conditions.

Ring-cleavage products: Under more aggressive conditions (e.g., strong alkali), the aromatic ring can be opened.

Biotic Degradation Processes

Microorganisms play a critical role in the ultimate fate of many organic compounds in the environment. Alkyl-1,4-benzoquinones can serve as substrates for various bacteria and fungi, leading to their transformation and, in some cases, complete mineralization.

Several bacterial species have been identified that can degrade benzoquinones. Pseudomonas putida is a well-studied bacterium capable of metabolizing 1,4-benzoquinone. nih.gov Studies using this bacterium in both batch and continuous bioreactors have demonstrated efficient degradation, with kinetics depending on substrate concentration and temperature. nih.gov The metabolic pathway often involves the reduction of the benzoquinone to hydroquinone, which is then susceptible to enzymatic ring cleavage.

Another bacterium, Mycolicibacterium aubagnense, isolated from a mine sample, has shown the ability to degrade hydroquinone and also remove benzoquinone that forms abiotically from hydroquinone oxidation. researchgate.net This indicates that even if benzoquinones are formed as secondary products from other pollutants, microbes in the environment can prevent their accumulation. researchgate.net

The general pathway for the aerobic bacterial degradation of aromatic compounds like benzoquinones typically proceeds in two main stages:

Initial Transformation: The quinone is converted to a dihydroxy intermediate, such as a hydroquinone or a catechol. This is often a reduction step.

Ring Fission: The aromatic ring of the dihydroxy intermediate is cleaved by dioxygenase enzymes. The resulting aliphatic acids are then funneled into central metabolic pathways like the Krebs cycle.

The presence and length of the alkyl substituent can influence the rate and pathway of microbial degradation. While some microorganisms can readily metabolize simple benzoquinones, more complex or substituted structures may be more recalcitrant. mdpi.com

The microbial degradation of alkyl-1,4-benzoquinones is mediated by specific enzymes. While the complete enzymatic pathway for this compound has not been elucidated, studies on related compounds provide insight into the types of enzymes involved.

Reductases: Quinone reductases are enzymes that catalyze the initial reduction of the quinone ring to a hydroquinone. This step is often considered a detoxification mechanism, as hydroquinones can be less reactive than quinones.

Hydroxylases/Monooxygenases: These enzymes introduce hydroxyl (-OH) groups onto the aromatic ring. For example, in the degradation of 1,4-naphthoquinone (B94277) (a related compound) by Pseudomonas putida, the initial step is a hydroxylation of the quinoid ring.

Dioxygenases: These are critical enzymes that catalyze the cleavage of the aromatic ring. They incorporate both atoms of molecular oxygen into the substrate. Depending on where the ring is cleaved relative to the hydroxyl groups, they are classified as ortho-cleavage or meta-cleavage dioxygenases. This ring-fission step is the hallmark of aerobic aromatic degradation. nih.gov

The expression and activity of these enzymes in environmental matrices like soil and sediment are influenced by the availability of the substrate, oxygen levels, pH, and the presence of other nutrients.

Formation of Transformation Products in Environmental Contexts

The degradation of this compound and related compounds leads to the formation of various transformation products (TPs), the nature of which depends on the specific environmental conditions.

In sunlit aquatic environments, the primary TPs from photochemical reactions are the corresponding alkyl-hydroquinones. scielo.brscispace.commdpi.com Further oxidation can lead to hydroxylated species like 1,2,4-trihydroxybenzene derivatives. mdpi.com

In disinfected waters, such as drinking water or treated wastewater, reactions with chlorine or other disinfectants can lead to the formation of halogenated benzoquinones . For example, 2,6-dichloro-1,4-benzoquinone (DCBQ) has been identified as a disinfection byproduct in tap water, with precursors including common substances like the artificial sweetener aspartame. nih.govnih.gov It is plausible that alkylphenols or alkyl-benzoquinones could also act as precursors to similar halogenated TPs.

Under biotic degradation , the initial product is typically the reduced hydroquinone. Subsequent enzymatic action leads to ring-cleavage products, such as muconic acids or hydroxymuconic semialdehydes, which are then further metabolized to simple organic acids like pyruvate (B1213749) and acetate (B1210297) before being mineralized to CO₂. researchgate.net Incomplete microbial degradation could potentially lead to the accumulation of these intermediate aliphatic acids in the environment.

Table 2: Summary of Potential Transformation Products of Alkyl-1,4-benzoquinones

| Environmental Process | Product Class | Specific Examples | Governing Factors |

|---|---|---|---|

| Photodegradation | Reduced Quinones | Alkyl-1,4-hydroquinone | UV light, Presence of H-donors |

| Photodegradation | Hydroxylated Aromatics | Alkyl-1,2,4-trihydroxybenzene | Presence of reactive oxygen species |

| Hydrolysis/Condensation | Polymeric Products | Bis-quinones, Benzofuranones | pH, Temperature |

| Reaction with Disinfectants | Halogenated Quinones | Chlorinated alkyl-benzoquinones | Presence of free chlorine |

| Microbial Metabolism | Ring-Cleavage Products | Alkyl-substituted muconic acids, hydroxymuconic semialdehydes | Microbial species, Oxygen availability |

Analytical Methodologies for Environmental Monitoring of Quinones

The accurate detection and quantification of quinones, including alkyl-1,4-benzoquinones like this compound, in various environmental compartments are crucial for understanding their fate, transport, and potential ecological impacts. Due to their reactive nature and often low concentrations in complex matrices such as water, soil, and air, sophisticated analytical methodologies are required. nih.gov This section details the common analytical techniques employed for the environmental monitoring of these compounds.

A critical first step in the analysis of environmental samples is sample preparation, which aims to extract and concentrate the target analytes and remove interfering substances. nih.govepa.gov The choice of sample preparation technique is dependent on the physicochemical properties of the analyte and the complexity of the sample matrix. nih.gov Common methods for aqueous samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov For solid matrices like soil and sediment, techniques such as supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and accelerated-solvent extraction (ASE) are utilized. epa.govshimadzu.com

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify the quinones. Chromatographic techniques are the most widely used for this purpose. nih.govnih.gov High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are particularly common for the analysis of quinones. mdpi.comresearchgate.net These methods are often coupled with various detectors, including ultraviolet (UV), fluorescence, electrochemical, and mass spectrometry (MS) detectors. nih.govresearchgate.net Gas chromatography (GC), typically combined with mass spectrometry (GC-MS), is another powerful technique, especially for more volatile quinones or after derivatization. nih.govgxu.edu.cn Supercritical fluid chromatography (SFC) offers an alternative that is faster and uses less organic solvent. shimadzu.com

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has become the preferred detection method due to its high sensitivity and specificity, which is essential for identifying and quantifying trace levels of quinones in complex environmental samples. gxu.edu.cnnih.gov Derivatization is sometimes employed to improve the volatility or ionization efficiency of quinones for GC-MS or LC-MS analysis. nih.govxml-journal.net For instance, derivatization with reagents like cysteamine (B1669678) can introduce a tag that enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). gxu.edu.cn

The following tables summarize the key aspects of the analytical methodologies used for the environmental monitoring of quinones.

Table 1: Sample Preparation Techniques for Quinone Analysis in Environmental Samples

| Technique | Principle | Environmental Matrix | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., water and an organic solvent). nih.gov | Water | Simple, low cost. | Can be time-consuming, requires large volumes of organic solvents. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent. nih.govnih.gov | Water | High concentration factor, reduced solvent consumption, amenable to automation. epa.gov | Sorbent selection can be critical and may require optimization. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. shimadzu.com | Soil, Sediment, Compost | Fast, environmentally friendly (uses non-toxic solvents), can be coupled online with chromatography. shimadzu.comresearchgate.net | High initial instrument cost. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating the extraction process. epa.gov | Soil, Sediment | Reduced extraction time and solvent consumption. | Requires specialized equipment. |

| Accelerated Solvent Extraction (ASE) | Uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. epa.gov | Soil, Sediment | Fast, efficient, and requires less solvent than traditional methods. | High initial instrument cost. |

Table 2: Instrumental Analytical Techniques for Quinone Determination

| Technique | Principle | Detector(s) | Typical Applications | Advantages | Disadvantages |

|---|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. mdpi.com | UV, Fluorescence, Electrochemical, MS | Analysis of a wide range of quinones in water and soil extracts. nih.govmdpi.com | Versatile, robust, and widely available. nih.gov | Lower resolution compared to UPLC. |

| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle sizes in the stationary phase, resulting in higher resolution and faster analysis times. mdpi.comresearchgate.net | UV, MS | Rapid analysis of quinones in complex matrices. mdpi.com | Higher efficiency and speed than HPLC. | Higher operating pressures require specialized equipment. |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. nih.gov | MS | Analysis of volatile or derivatized quinones in air and other matrices. gxu.edu.cn | High resolution and sensitivity, especially with MS detection. | Not suitable for non-volatile or thermally labile compounds without derivatization. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. shimadzu.com | UV, MS | Analysis of quinones in soil and other matrices, often coupled with SFE. shimadzu.com | Fast, reduced organic solvent consumption. | Less common than HPLC and GC. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. nih.gov | N/A | Used as a detector for HPLC, UPLC, GC, and SFC to provide high sensitivity and specificity. nih.govnih.gov | Excellent sensitivity and selectivity, provides structural information. gxu.edu.cn | Can be affected by matrix effects, higher cost. frontiersin.org |

Natural Occurrence and Biosynthetic Pathways of Propylated 1,4 Benzoquinones

Distribution in Biological Organisms (Plants, Fungi, Arthropods, Bacteria)

Propylated and other alkylated 1,4-benzoquinones are widely distributed in nature, serving as key components of the chemical arsenals of a diverse range of organisms. mdpi.com

Plants: Higher plants are a known source of various 1,4-benzoquinones. mdpi.com For instance, the leaves of Miconia lepidota, a plant found in the Suriname rainforest, produce 2-methoxy-6-heptyl-1,4-benzoquinone and 2-methoxy-6-pentyl-1,4-benzoquinone (primin). nih.gov Another example is sorgoleone, a lipidic benzoquinone with a long hydrocarbon tail, which is exuded by the root hairs of sorghum (Sorghum bicolor). researchgate.net

Fungi: The fungal kingdom is also a prolific producer of benzoquinone derivatives. These compounds are often associated with the antimicrobial properties of the fungi that produce them. nih.govnih.govmdpi.comresearchgate.net While specific examples of 2-propyl-1,4-benzoquinone are not extensively documented, the presence of a wide array of substituted benzoquinones suggests the metabolic capacity for their production. Fungi associated with maize have been shown to be susceptible to benzoquinones produced by insects, indicating a role for these compounds in fungal-insect interactions. nih.govmdpi.comresearchgate.net

Arthropods: Arthropods, particularly insects and arachnids, are well-documented producers of a variety of alkylated 1,4-benzoquinones, which they primarily use as defensive secretions against predators and microorganisms. nih.govnih.govbiorxiv.org For example, the neotropical harvestman Goniosoma longipes secretes a mixture containing 2,3-dimethyl-1,4-benzoquinone and 2-ethyl-3-methyl-1,4-benzoquinone. nih.gov The flour beetle, Tribolium castaneum, produces 1,4-benzoquinone (B44022), methyl-1,4-benzoquinone, and ethyl-1,4-benzoquinone as part of its chemical defense. nih.govresearchgate.net The defensive spray of the bombardier beetle, Brachinus elongatulus, contains 1,4-benzoquinone and 2-methyl-1,4-benzoquinone. researchgate.net More recently, 2,3-dimethyl-1,4-benzoquinone has been identified in the defensive secretion of the mirid bug Pamillia behrensii. biorxiv.org

Bacteria: Bacteria are also known to produce 1,4-benzoquinones, which can possess antimicrobial properties. mdpi.comresearchgate.net While the isolation of this compound from bacteria is not widely reported, the metabolic diversity within this kingdom suggests that such compounds may yet be discovered. Benzoquinones have been shown to inhibit the growth of food-borne pathogens, highlighting their potential as natural antimicrobials. researchgate.net

Table 1: Distribution of Selected Propylated and Alkylated 1,4-Benzoquinones in Biological Organisms

| Compound Name | Organism | Kingdom |

|---|---|---|

| 2-methoxy-6-heptyl-1,4-benzoquinone | Miconia lepidota | Plantae |

| 2-methoxy-6-pentyl-1,4-benzoquinone (Primin) | Miconia lepidota | Plantae |

| Sorgoleone | Sorghum bicolor | Plantae |

| 2-ethyl-3-methyl-1,4-benzoquinone | Goniosoma longipes | Animalia (Arthropoda) |

| Ethyl-1,4-benzoquinone | Tribolium castaneum | Animalia (Arthropoda) |

| 2,3-dimethyl-1,4-benzoquinone | Goniosoma longipes, Pamillia behrensii | Animalia (Arthropoda) |